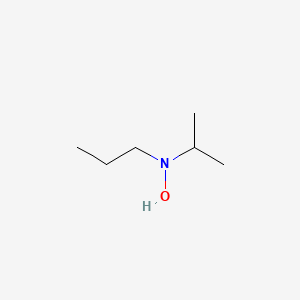
N-propan-2-yl-N-propylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-N-propylhydroxylamine is an organic compound with the molecular formula C6H15NO It is a secondary amine with a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-propan-2-yl-N-propylhydroxylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with hydroxylamine derivatives. For example, the reaction of isopropylamine with hydroxylamine under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-propan-2-yl-N-propylhydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
N-propan-2-yl-N-propylhydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of N-propan-2-yl-N-propylhydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The hydroxylamine group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-isopropylhydroxylamine
- N-propylhydroxylamine
- N-methylhydroxylamine
Uniqueness
N-propan-2-yl-N-propylhydroxylamine is unique due to its specific combination of isopropyl and propyl groups attached to the hydroxylamine functional group. This structure imparts distinct chemical properties and reactivity compared to other hydroxylamines .
Propiedades
Número CAS |
65616-16-2 |
|---|---|
Fórmula molecular |
C6H15NO |
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
N-propan-2-yl-N-propylhydroxylamine |
InChI |
InChI=1S/C6H15NO/c1-4-5-7(8)6(2)3/h6,8H,4-5H2,1-3H3 |
Clave InChI |
YFBIXLWVFSGOQN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


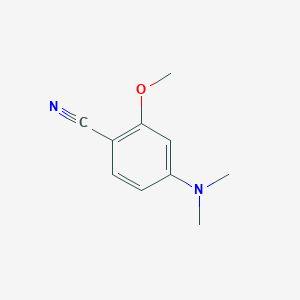
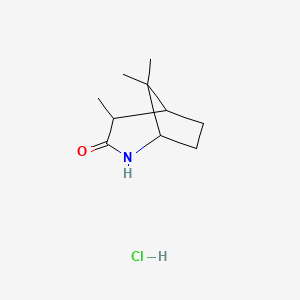

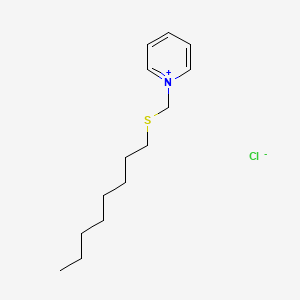

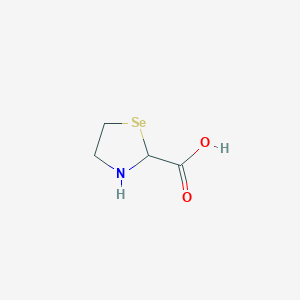

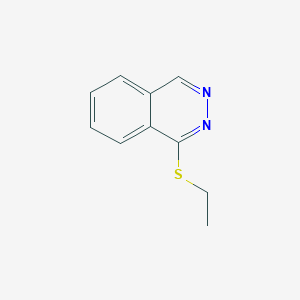
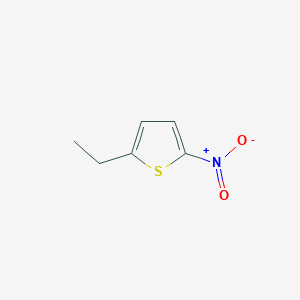
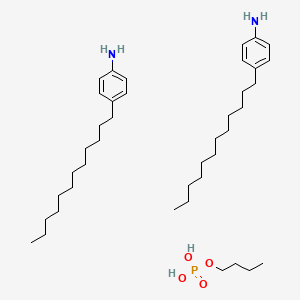
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)

![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
